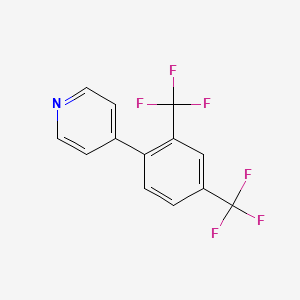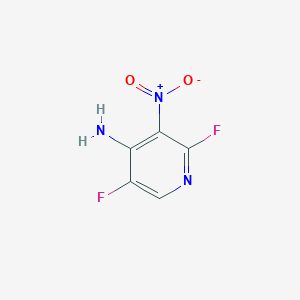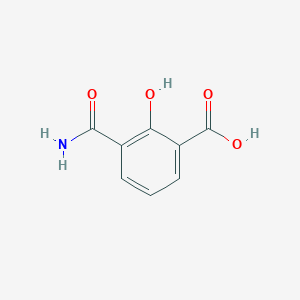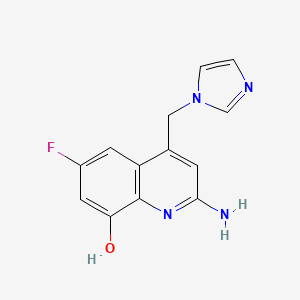
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a tetrahydrofuran ring with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2,2-dimethyltetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base like sodium hydride (NaH) is used to deprotonate the phenol, followed by the addition of the tetrahydrofuran derivative.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another fluorinated and brominated compound with different applications.
(2-Bromo-4-fluorophenyl)methanesulfonyl chloride: Used in different chemical reactions and applications.
Uniqueness
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14BrFO |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
5-(2-bromo-4-fluorophenyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C12H14BrFO/c1-12(2)6-5-11(15-12)9-4-3-8(14)7-10(9)13/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
BAMNEUFIPSKKPY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)C2=C(C=C(C=C2)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)





![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)


![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)


